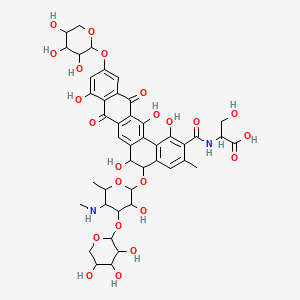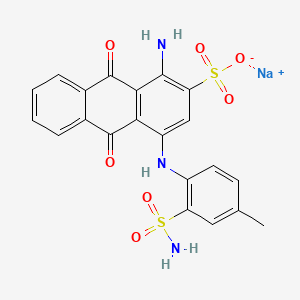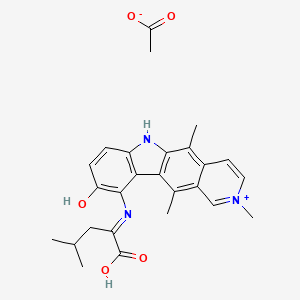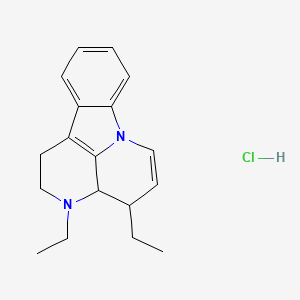
Magnesium;ethanolate;titanium(4+);tris(prop-1-en-2-yl)alumane;tetrachloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum, tris(1-methylethenyl)-, reaction products with magnesium ethoxide and titanium tetrachloride: is a complex organometallic compound. It is synthesized through the reaction of aluminum, tris(1-methylethenyl)- with magnesium ethoxide and titanium tetrachloride. This compound is known for its unique chemical properties and applications in various fields, including catalysis and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of aluminum, tris(1-methylethenyl)-, reaction products with magnesium ethoxide and titanium tetrachloride involves the following steps:
Preparation of Aluminum, tris(1-methylethenyl)-: This precursor is synthesized by reacting aluminum with 1-methylethenyl groups under controlled conditions.
Reaction with Magnesium Ethoxide: The aluminum, tris(1-methylethenyl)- is then reacted with magnesium ethoxide. This step requires precise temperature control and an inert atmosphere to prevent unwanted side reactions.
Addition of Titanium Tetrachloride: Finally, titanium tetrachloride is added to the reaction mixture. The reaction is typically carried out at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully monitored, and advanced purification techniques are employed to obtain high-purity products.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxides.
Reduction: It can also be reduced under specific conditions to yield different reduced forms.
Substitution: The compound is capable of undergoing substitution reactions, where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, lithium aluminum hydride, and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products:
Oxidation: Formation of aluminum oxides, magnesium oxides, and titanium oxides.
Reduction: Reduced forms of the original compound with altered oxidation states.
Substitution: New organometallic compounds with different ligands.
科学的研究の応用
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Material Science: It is employed in the synthesis of advanced materials with unique properties.
Biology and Medicine:
Drug Delivery: Research is being conducted on its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Imaging: The compound is being explored for use in imaging techniques due to its unique electronic properties.
Industry:
Coatings: It is used in the production of specialized coatings with enhanced durability and resistance to corrosion.
Electronics: The compound is being investigated for use in electronic devices due to its conductive properties.
作用機序
The mechanism of action of aluminum, tris(1-methylethenyl)-, reaction products with magnesium ethoxide and titanium tetrachloride involves its ability to form stable complexes with various substrates. The molecular targets and pathways involved include:
Catalytic Sites: The compound provides active catalytic sites for various chemical reactions.
Electron Transfer: It facilitates electron transfer processes, which are crucial for its catalytic activity.
Ligand Exchange: The compound can undergo ligand exchange reactions, allowing it to interact with different substrates.
類似化合物との比較
Aluminum, tris(1-methylethenyl)-: The precursor compound used in the synthesis.
Magnesium ethoxide: Another key reactant in the synthesis process.
Titanium tetrachloride: A common reagent used in various organometallic reactions.
Uniqueness:
Complex Structure: The combination of aluminum, magnesium, and titanium in a single compound provides unique chemical properties.
Versatility: Its ability to undergo various chemical reactions makes it highly versatile in different applications.
Stability: The compound forms stable complexes, making it suitable for use in harsh conditions.
特性
分子式 |
C13H25AlCl4MgO2Ti |
|---|---|
分子量 |
454.3 g/mol |
IUPAC名 |
magnesium;ethanolate;titanium(4+);tris(prop-1-en-2-yl)alumane;tetrachloride |
InChI |
InChI=1S/3C3H5.2C2H5O.Al.4ClH.Mg.Ti/c3*1-3-2;2*1-2-3;;;;;;;/h3*1H2,2H3;2*2H2,1H3;;4*1H;;/q;;;2*-1;;;;;;+2;+4/p-4 |
InChIキー |
GFYFGADBIWTFEK-UHFFFAOYSA-J |
正規SMILES |
CC[O-].CC[O-].CC(=C)[Al](C(=C)C)C(=C)C.[Mg+2].[Cl-].[Cl-].[Cl-].[Cl-].[Ti+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





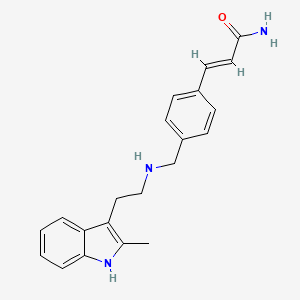
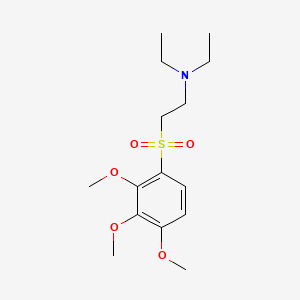


![N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin [German]](/img/structure/B12778858.png)
